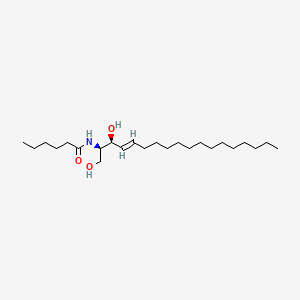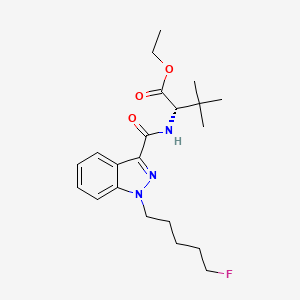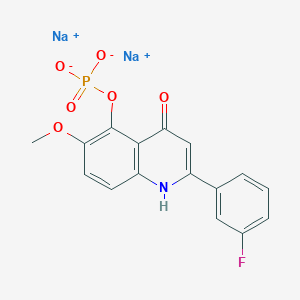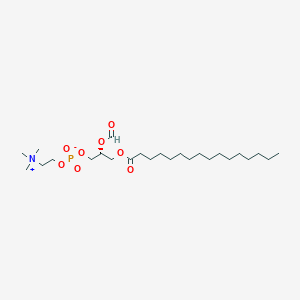
2,3,4,4',6-Pentabromodiphenyl ether
Vue d'ensemble
Description
2,3,4,4’,6-Pentabromodiphenyl ether is a brominated flame retardant belonging to the class of polybrominated diphenyl ethers (PBDEs). These compounds are known for their persistence in the environment and potential for bioaccumulation. They have been widely used in various consumer products to reduce flammability, including electronics, textiles, and furniture .
Applications De Recherche Scientifique
2,3,4,4’,6-Pentabromodiphenyl ether has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of brominated flame retardants in the environment.
Biology: Investigated for its effects on biological systems, including its potential endocrine-disrupting properties.
Medicine: Studied for its potential toxicological effects and its impact on human health.
Industry: Widely used as a flame retardant in consumer products to enhance fire safety
Safety and Hazards
Orientations Futures
Given the potential health risks and environmental impact of PBDEs, including 2,3,4,4’,6-Pentabromodiphenyl ether, future research and regulations may focus on finding safer alternatives and mitigating the effects of these compounds . It’s also important to note that the industrial production of these compounds is to be eliminated under the Stockholm Convention, a treaty to control and phase out major persistent organic pollutants .
Mécanisme D'action
Target of Action
2,3,4,4’,6-Pentabromodiphenyl Ether, also known as PBDE 115, is a member of the Polybrominated Diphenyl Ethers (PBDEs) class of compounds . PBDEs are known to be endocrine disruptors , meaning they interfere with the body’s endocrine system and can cause adverse developmental, reproductive, neurological, and immune effects.
Mode of Action
PBDEs, including PBDE 115, are believed to exert their effects by binding to thyroid hormone transport proteins, displacing natural hormones and disrupting normal endocrine function . This displacement can lead to changes in hormone levels and subsequent health effects.
Pharmacokinetics
PBDEs are persistent organic pollutants, meaning they resist degradation and can accumulate in the environment and in biological tissues . They are lipophilic, or fat-loving, and thus tend to accumulate in fatty tissues This property also means they have the potential to biomagnify up the food chain
Result of Action
Exposure to PBDEs, including PBDE 115, has been associated with a variety of health effects. In animal studies, neonatal exposure to PBDEs has been shown to induce persistent dysfunction, manifested as deranged spontaneous behavior . Given the role of thyroid hormones in numerous biological processes, disruption of these hormones by PBDEs could potentially lead to a wide range of health effects.
Action Environment
PBDEs are used as flame retardants in a wide variety of products, and can be released into the environment during the manufacture, use, and disposal of these products . Once in the environment, they can persist for long periods and can be transported long distances . Factors such as temperature, pH, and the presence of other chemicals can influence the stability and efficacy of PBDEs in the environment.
Analyse Biochimique
Biochemical Properties
2,3,4,4’,6-Pentabromodiphenyl ether is biotransformed into hydroxylated metabolites (OH-BDEs) via cytochrome P450s (P450s) . The primary role in the oxidative metabolism of 2,3,4,4’,6-Pentabromodiphenyl ether is played by cytochrome P450 2B6 . This enzyme is responsible for the formation of six mono-OH-pentaBDE and two di-OH-pentaBDE metabolites .
Cellular Effects
The effects of 2,3,4,4’,6-Pentabromodiphenyl ether on cells are complex. It has been found to induce lipid accumulation throughout differentiation in mouse and human preadipocyte cell models in vitro . It also disrupts endogenous hormonal activities, characterized by a non-linear, non-monotonic dose–response relationship .
Molecular Mechanism
The molecular mechanism of action of 2,3,4,4’,6-Pentabromodiphenyl ether involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is metabolized by cytochrome P450 2B6 into hydroxylated metabolites, which may add to their neurotoxic effects .
Metabolic Pathways
2,3,4,4’,6-Pentabromodiphenyl ether is involved in metabolic pathways mediated by cytochrome P450 2B6 . This enzyme plays a key role in the biotransformation of 2,3,4,4’,6-Pentabromodiphenyl ether into hydroxylated metabolites .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,4,4’,6-Pentabromodiphenyl ether can be synthesized through the bromination of diphenyl ether. One common method involves the reaction of bromobenzene with brominated phenol under suitable conditions to produce the desired compound . The reaction typically requires a catalyst and controlled temperature to ensure the selective bromination of the diphenyl ether structure.
Industrial Production Methods
Industrial production of 2,3,4,4’,6-Pentabromodiphenyl ether involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,4’,6-Pentabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This reaction can result in the removal of bromine atoms, forming less brominated diphenyl ethers.
Substitution: This reaction involves the replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Common reagents include sodium borohydride and catalytic hydrogenation.
Substitution: Common reagents include nucleophiles such as hydroxide ions and amines.
Major Products Formed
Oxidation: Hydroxylated diphenyl ethers.
Reduction: Less brominated diphenyl ethers.
Substitution: Functionalized diphenyl ethers with various substituents.
Comparaison Avec Des Composés Similaires
2,3,4,4’,6-Pentabromodiphenyl ether is part of a group of compounds known as polybrominated diphenyl ethers. Similar compounds include:
- Tetrabromodiphenyl ether
- Hexabromodiphenyl ether
- Heptabromodiphenyl ether
- Octabromodiphenyl ether
- Decabromodiphenyl ether
Uniqueness
2,3,4,4’,6-Pentabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical properties and environmental behavior. Compared to other PBDEs, it has a distinct profile in terms of persistence, bioaccumulation, and potential health effects .
Propriétés
IUPAC Name |
1,2,3,5-tetrabromo-4-(4-bromophenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-1-3-7(4-2-6)18-12-9(15)5-8(14)10(16)11(12)17/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTLDVXDOVSTEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C(=C(C=C2Br)Br)Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70879927 | |
| Record name | BDE-115 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-78-0 | |
| Record name | 2,3,4,4',6-Pentabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-115 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70879927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,4',6-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D610905QU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide](/img/structure/B3026379.png)
![N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-heptadecanamide](/img/structure/B3026382.png)
![(5alpha,17beta)-Androst-2-eno[2,3-d]isoxazol-17-ol](/img/structure/B3026384.png)
![(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B3026385.png)
![2,4-Dihydroxy-6-[(14R)-14-hydroxypentadecyl]benzoic acid](/img/structure/B3026386.png)




![N-[(3Z)-10-methyl-1-oxo-3-undecen-1-yl]-L-alpha-aspartyl-(2S,3R)-2,3-diaminobutanoyl-(2R)-2-piperidinecarbonyl-(3S)-3-methyl-L-alpha-aspartyl-L-alpha-aspartylglycyl-L-alpha-aspartylglycyl-(2R,3R)-2,3-diaminobutanoyl-L-valyl-L-proline (11-->2)-lactam](/img/structure/B3026394.png)


